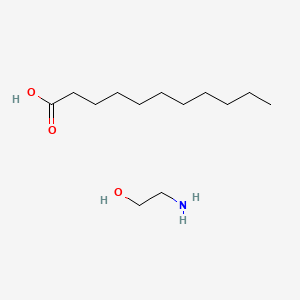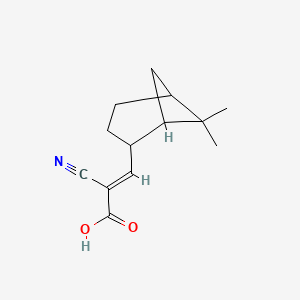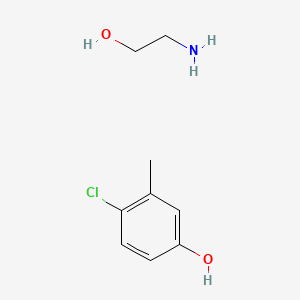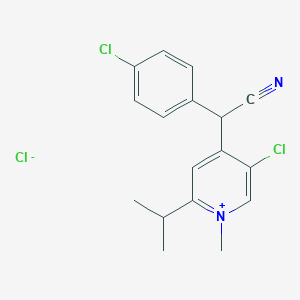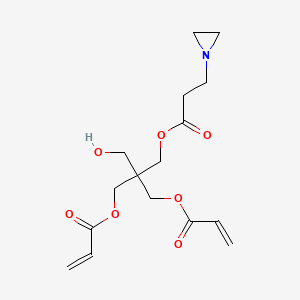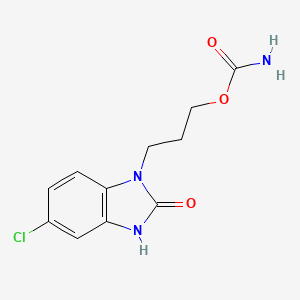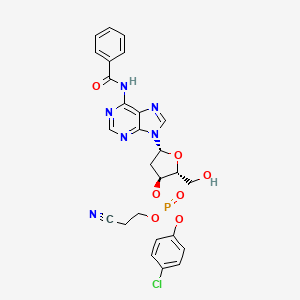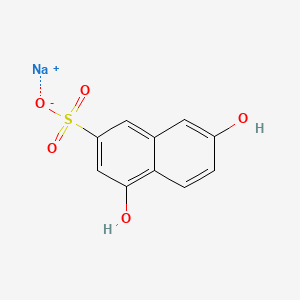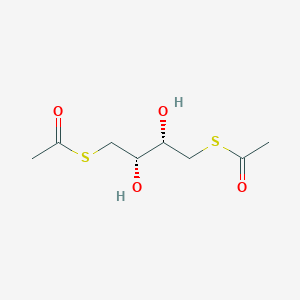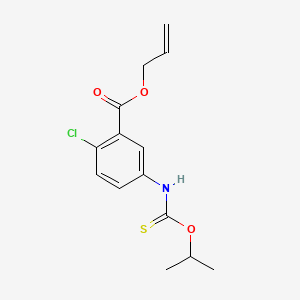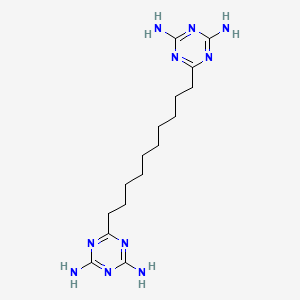![molecular formula C11H18N2O2 B12676970 N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine CAS No. 93803-69-1](/img/structure/B12676970.png)
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine is an organic compound with the molecular formula C11H18N2O2. It is known for its unique structure, which includes a benzene ring substituted with two amino groups and a 2-(2-methoxyethoxy)ethyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
科学的研究の応用
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of the 2-(2-methoxyethoxy)ethyl chain.
Benzene-1,4-diamine: Lacks the 2-(2-methoxyethoxy)ethyl substitution.
N’-[2-(2-Methoxyethoxy)ethyl]-2-methylbenzene-1,4-diamine: Similar but with an additional methyl group.
Uniqueness
N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
93803-69-1 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC名 |
4-N-[2-(2-methoxyethoxy)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C11H18N2O2/c1-14-8-9-15-7-6-13-11-4-2-10(12)3-5-11/h2-5,13H,6-9,12H2,1H3 |
InChIキー |
PTMJZCOPVRHVKJ-UHFFFAOYSA-N |
正規SMILES |
COCCOCCNC1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


